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Compound of Interest

Compound Name: SPANphos

Cat. No.: B3271918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of

action, and applications of SPANphos, a versatile C2-symmetric diphosphine ligand.

SPANphos is recognized for its unique structural properties that enable high efficiency and

stereoselectivity in a variety of metal-catalyzed reactions.

Core Concepts: Structure and Coordination
Chemistry
SPANphos is an organophosphorus compound built upon a rigid spirobichroman backbone,

which imparts significant conformational rigidity.[1] This C2-symmetric framework locks the two

diphenylphosphine groups into a specific spatial arrangement, creating a chiral cavity around

the metal center.[1] This structure predominantly favors a trans-spanning coordination

geometry in square planar complexes with metals such as palladium(II) and platinum(II).[1] The

rigidity of the spirobichroman backbone pre-organizes the phosphine donors for this trans-

coordination.[1]

Despite its preference for a trans-configuration, the spirobichroman backbone possesses

enough conformational flexibility to allow for cis-chelation under certain conditions.[2] This dual

coordination capability is a key feature of SPANphos and allows it to participate in a broader

range of chemical transformations. For instance, when coordinated with a cis-chelating ligand

like norbornadiene, SPANphos can adopt a cis-geometry, albeit with some induced strain.[2]
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Density functional theory (DFT) calculations have shown that while the trans-complex is

generally more stable by 4–10 kcal mol⁻¹, the cis-conformation can be enforced by the co-

ligand.[2]

The structural and electronic properties of SPANphos-metal complexes are typically elucidated

using a combination of spectroscopic and crystallographic techniques.

NMR and IR Spectroscopy:31P NMR spectroscopy is a crucial tool for studying phosphine-

containing organometallic complexes.[3] The coordination of SPANphos to a metal center

results in characteristic shifts in the 31P NMR spectrum. For instance, in rhodium complexes,

coupling constants can provide insights into the bonding and geometry of the complex.[4]

Infrared (IR) spectroscopy is particularly useful for studying carbonyl-containing complexes,

with the C-O stretching frequency providing information about the electronic environment of

the metal center.[3][4]

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural

information, including bond angles and lengths.[3] For example, the crystal structure of

[PtCl2(SPANphos)] confirms the trans-spanning coordination mode with a P-Pt-P bond

angle of approximately 180°.[1]

Synthesis of SPANphos
SPANphos can be synthesized from readily available and inexpensive starting materials in a

three-step process.[5]

Step 1: Synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-spirobichromane

In a suitable reaction vessel, p-cresol and acetone are reacted in the presence of an acid

catalyst.

The reaction mixture is stirred at a specified temperature and for a duration sufficient to

ensure complete reaction.

Upon completion, the reaction is worked up by neutralization and extraction with an organic

solvent.
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The organic layer is dried and the solvent is removed under reduced pressure to yield the

spirocycle product. Purification can be achieved by recrystallization.

Step 2: Bromination of the Spirocycle

The synthesized 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane is dissolved in a suitable

anhydrous solvent, such as carbon tetrachloride, in a flask protected from light.

N-bromosuccinimide (NBS) is added portion-wise to the solution, and a radical initiator (e.g.,

AIBN or benzoyl peroxide) is introduced.[6]

The reaction mixture is heated to reflux and monitored by TLC or GC for completion.

After the reaction is complete, the mixture is cooled, and the succinimide byproduct is

removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate

and brine, then dried over an anhydrous salt (e.g., MgSO4).

The solvent is evaporated to yield the brominated spirocycle.

Step 3: Synthesis of SPANphos

The brominated spirocycle is dissolved in a dry, aprotic solvent (e.g., THF or diethyl ether)

under an inert atmosphere (argon or nitrogen).

The solution is cooled to a low temperature (typically -78 °C), and n-butyllithium (n-BuLi) is

added dropwise to perform a lithium-halogen exchange, generating a dilithio intermediate.

After stirring for a specified time at low temperature, a solution of chlorodiphenylphosphine in

the same solvent is added slowly.

The reaction mixture is allowed to warm to room temperature and stirred overnight.

The reaction is quenched by the addition of a saturated aqueous solution of ammonium

chloride.

The product is extracted with an organic solvent, and the combined organic layers are

washed with brine and dried.
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The solvent is removed in vacuo, and the crude product is purified by column

chromatography or recrystallization to afford SPANphos as a white solid.

Caption: Synthetic pathway for SPANphos ligand.

Mechanism of Action in Catalysis
The unique structural features of SPANphos, particularly its rigid backbone and the resulting

chiral pocket, are central to its mechanism of action in asymmetric catalysis. The ligand's ability

to enforce a specific geometry on the metal center influences the stereochemical outcome of

the reaction.

In palladium-catalyzed asymmetric allylic alkylation (AAA), the mechanism generally proceeds

through the formation of a π-allylpalladium intermediate. The enantioselectivity is determined

by the subsequent nucleophilic attack on this intermediate. The chiral environment created by

the SPANphos ligand dictates the facial selectivity of the nucleophilic attack.

Caption: Generalized catalytic cycle for Pd-catalyzed allylic alkylation.

In the carbonylation of methanol, SPANphos has been shown to form highly active rhodium

dimers.[1] Contrary to earlier speculation, mononuclear rhodium species with trans-

diphosphines like SPANphos are inactive towards the oxidative addition of methyl iodide,

which is the rate-limiting step.[1] The dimeric [Rh2(μ-Cl)2(SPANphos)(CO)2] complex,

however, exhibits significant reactivity.[1] This suggests that the catalytically active species is

the dimeric system.

Caption: Key steps in Rh-SPANphos catalyzed methanol carbonylation.

SPANphos ligands have been successfully employed in the palladium-catalyzed asymmetric

fluorination of α-cyanoacetates, achieving high enantiomeric excesses. The proposed

mechanism involves the formation of a chiral palladium enolate, which then reacts with an

electrophilic fluorine source. The stereochemistry of the product is controlled by the chiral

pocket of the SPANphos ligand, which directs the approach of the fluorinating agent.

Quantitative Data
The performance of SPANphos in various catalytic reactions is summarized below.
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Reaction
Catalyst
System

Substrate Yield (%) ee (%)
Turnover
Number
(TON)

Referenc
e

Asymmetri

c

Fluorinatio

n

Pd(OAc)2/

SPANphos

Ethyl 2-

cyano-2-

phenylacet

ate

- up to 93 - [7]

Asymmetri

c

Fluorinatio

n

Chiral

Palladium

Complexes

α-Cyano

Acetates
High up to 99 - [8]

Methanol

Carbonylati

on

[Rh2(μ-

Cl)2(SPAN

phos)

(CO)2]

Methanol - -

~4x higher

than

mononucle

ar

[1]

Allylic

Alkylation

Pd(0)/SPA

Nphos

1,3-

Diphenylall

yl acetate

96 82 - [9]

Note: Data may not be available for all fields for every reaction.

Experimental Protocols for Catalytic Reactions
To a solution of the α-cyanoacetate (1.0 equiv) in a suitable solvent (e.g., ethanol), the chiral

palladium catalyst, pre-formed from a palladium precursor (e.g., Pd(OAc)2) and SPANphos,

is added under an inert atmosphere.

The electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 equiv),

is then added.

The reaction mixture is stirred at a specified temperature (e.g., room temperature) and

monitored by TLC or HPLC.

Upon completion, the reaction mixture is concentrated, and the residue is purified by flash

column chromatography on silica gel to afford the α-fluoro-α-cyanoacetate product.
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The enantiomeric excess of the product is determined by chiral HPLC analysis.

In a high-pressure autoclave, a mixture of methanol and water is placed.[1]

The autoclave is pressurized with carbon monoxide and heated to the desired reaction

temperature (e.g., 150 °C) with vigorous stirring.[1]

Once the temperature is stable, a solution of the rhodium precursor (e.g., [Rh2Cl2(CO)4])

and SPANphos in methyl iodide is injected into the autoclave.[1]

The autoclave is then pressurized to the final reaction pressure.[1]

The reaction progress is monitored by sampling and analyzing the liquid phase by gas

chromatography.

Conclusion
SPANphos is a powerful and versatile diphosphine ligand whose rigid yet adaptable backbone

allows for exceptional control in asymmetric catalysis. Its preference for a trans-spanning

coordination geometry, coupled with the ability to form cis-chelates, enables its application in a

diverse range of important chemical transformations. The well-defined chiral pocket created by

the ligand is fundamental to its mechanism of action, effectively inducing high enantioselectivity

in reactions such as palladium-catalyzed allylic alkylation and fluorination, and high activity in

rhodium-catalyzed carbonylation. Further exploration of SPANphos and its derivatives is

expected to lead to the development of even more efficient and selective catalytic systems for

the synthesis of complex molecules relevant to the pharmaceutical and fine chemical

industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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